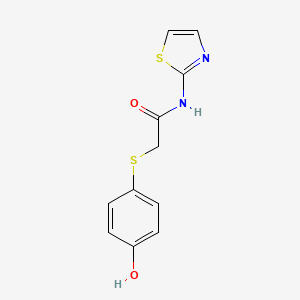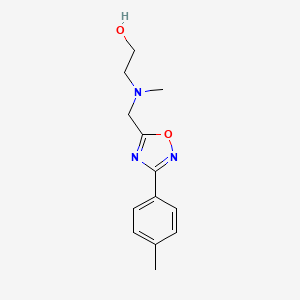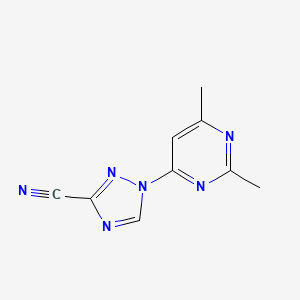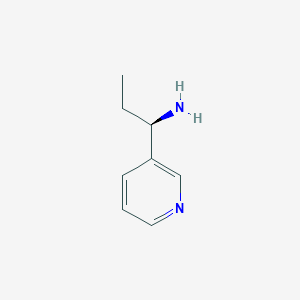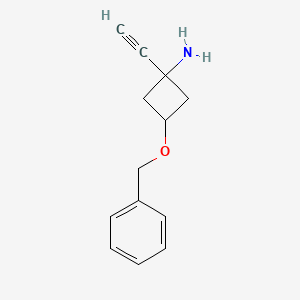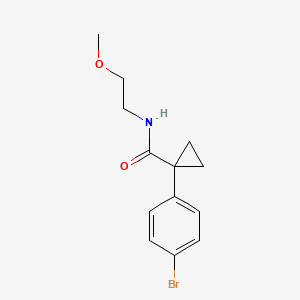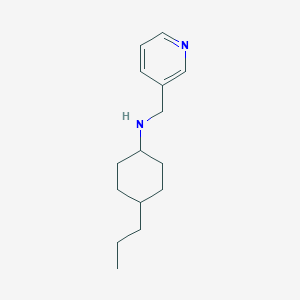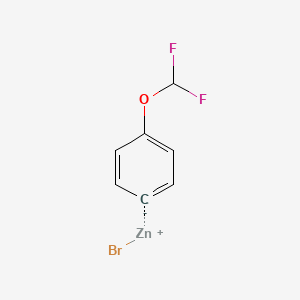
(4-(Difluoromethoxy)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Difluoromethoxy)phenyl)Zinc bromide is an organozinc compound with the molecular formula C7H5BrF2OZn and a molecular weight of 288.4067 . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)phenyl)Zinc bromide typically involves the reaction of 4-(Difluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-(Difluoromethoxy)phenyl bromide+Zn→(4-(Difluoromethoxy)phenyl)Zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Difluoromethoxy)phenyl)Zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . These reactions are facilitated by palladium catalysts and are known for their mild conditions and high functional group tolerance.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(Difluoromethoxy)phenyl)Zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of aromatic and heteroaromatic compounds .
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in cross-coupling reactions makes it an essential reagent in the synthesis of various functionalized compounds.
Mecanismo De Acción
The mechanism of action of (4-(Difluoromethoxy)phenyl)Zinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)Zinc bromide
- (4-Fluorophenyl)Zinc bromide
- (4-Chlorophenyl)Zinc bromide
Uniqueness
(4-(Difluoromethoxy)phenyl)Zinc bromide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals for their enhanced metabolic stability and bioactivity .
Propiedades
Fórmula molecular |
C7H5BrF2OZn |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
bromozinc(1+);difluoromethoxybenzene |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c8-7(9)10-6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1 |
Clave InChI |
CIKGSNVSYGYARP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)OC(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


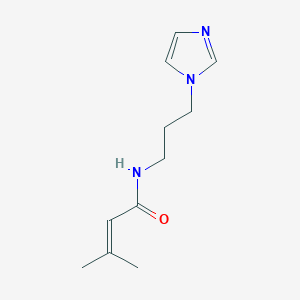
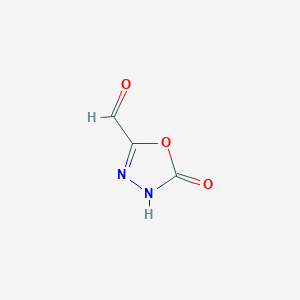
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
